1-Cyclopentyl-3-(trifluoromethyl)pyrazole
Overview
Description
1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound with the molecular formula C9H11F3N2 and a molecular weight of 204.19 g/mol This compound features a pyrazole ring substituted with a cyclopentyl group at the 1-position and a trifluoromethyl group at the 3-position
Mechanism of Action
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Analysis
Biochemical Properties
1-Cyclopentyl-3-(trifluoromethyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. For example, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Understanding the dosage thresholds is crucial for its safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can influence metabolic flux and the levels of metabolites within the cell . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action .
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentylhydrazine. This intermediate is then reacted with trifluoroacetic acid to yield the desired pyrazole compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are less commonly documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
1-Cyclopentyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-3-(trifluoromethyl)pyrazole has several scientific research applications:
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and the development of new therapeutic agents.
Comparison with Similar Compounds
1-Cyclopentyl-3-(trifluoromethyl)pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(trifluoromethyl)pyrazole: This compound has a phenyl group instead of a cyclopentyl group, which affects its chemical reactivity and biological activity.
1-Cyclopentyl-5-(trifluoromethyl)pyrazole: The position of the trifluoromethyl group is different, leading to variations in the compound’s physical and chemical properties.
Properties
IUPAC Name |
1-cyclopentyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYBYQGUSANCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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